Isotopic Purity and Quantitation Accuracy
The utility of N-Acetyl-D-glucosamine-13C-1 as an internal standard for LC-MS quantitation is contingent upon its isotopic purity and the absence of unlabeled contaminant, which would otherwise confound the measured 13C/12C ratio. N-Acetyl-D-glucosamine-13C-1 is reported with a purity of 99.90%, with the 13C enrichment specifically at the C1 position of the acetyl group . This high isotopic purity minimizes the background signal at the M+1 mass channel, enabling accurate correction for natural isotope abundance and precise determination of analyte concentrations in biological samples. In contrast, unlabeled N-Acetyl-D-glucosamine (M+0) cannot be used as an internal standard in stable isotope dilution assays because it is chemically indistinguishable from the endogenous analyte .
| Evidence Dimension | Isotopic Purity and Quantitative Accuracy |
|---|---|
| Target Compound Data | N-Acetyl-D-glucosamine-13C-1: Purity = 99.90% (HPLC), 13C enrichment at C1 acetyl position |
| Comparator Or Baseline | Unlabeled N-Acetyl-D-glucosamine: 0% 13C enrichment |
| Quantified Difference | 99.90% purity with site-specific 13C enrichment vs. 0% enrichment |
| Conditions | Vendor QC data (HPLC), LC-MS/MS quantitation workflows |
Why This Matters
This high isotopic purity directly reduces systematic errors in absolute quantitation, a critical requirement for biomarker validation and pharmacokinetic studies where precise concentration measurements are non-negotiable.
